molecular formula C12H17NO3 B11968585 N-(3,4-Dimethoxy-benzyl)-propionamide CAS No. 65609-26-9

N-(3,4-Dimethoxy-benzyl)-propionamide

Cat. No.: B11968585
CAS No.: 65609-26-9
M. Wt: 223.27 g/mol
InChI Key: NVKFZFFKSDIGSY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxy-benzyl)-propionamide is a propionamide derivative featuring a 3,4-dimethoxybenzyl substituent on the nitrogen atom. The compound’s structure comprises a propionamide backbone (CH₃CH₂CONH–) linked to a benzyl group with methoxy (–OCH₃) groups at the 3- and 4-positions of the aromatic ring. Synthesis routes for this compound involve multi-step reactions, such as formate-mediated ammonolysis and thiourea derivatization, yielding high-purity products (up to 90% yield) .

Properties

CAS No.

65609-26-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14)

InChI Key

NVKFZFFKSDIGSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxy-benzyl)-propionamide typically involves the reaction of 3,4-dimethoxybenzylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-Dimethoxybenzylamine+Propionyl chlorideThis compound+HCl\text{3,4-Dimethoxybenzylamine} + \text{Propionyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxybenzylamine+Propionyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxy-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxy-benzyl)-propylamine.

    Substitution: Formation of nitrated or halogenated derivatives of the benzyl group.

Scientific Research Applications

N-(3,4-Dimethoxy-benzyl)-propionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxy-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Substituent Variations
  • N-(3,4-Dichlorophenyl)propanamide (Propanil): Substituents: 3,4-dichloro (electron-withdrawing groups). Properties: Reduced electron density on the aromatic ring compared to dimethoxy derivatives, enhancing stability under oxidative conditions. Propanil is a widely used herbicide, highlighting the agrochemical relevance of halogenated propionamides .
  • N-(3,4-Difluorophenyl)-N-(piperidin-4-yl)propionamide :

    • Substituents: Difluorophenyl and piperidine groups.
    • Properties: Exhibits opioid receptor ligand activity (IC₅₀ = 4.1 µM for 5-HT uptake inhibition) due to the piperidine moiety’s basicity and fluorophenyl group’s lipophilicity .
    • Contrast: The dimethoxybenzyl group in the target compound may reduce basicity but enhance aromatic π-π stacking interactions in biological systems.
Heterocyclic Derivatives
  • N-(4-Pyrazolylmethyl)propionamide: Substituents: Pyrazolylmethyl group. Synthesis: Moderate yields (50–60%) via nucleophilic substitution of chloromethylpyrazole with propionamide .

Spectroscopic and Physical Properties

NMR and MS Data
  • N-(3,4-Dimethoxy-benzyl)-propionamide :
    • ¹H NMR : Aromatic protons at δ 6.81–6.98 ppm (methoxy-induced shielding); methyl groups at δ 2.91–3.84 ppm .
    • MS : [M+H]⁺ = 239.0 .
  • N-(3,4-Dichlorophenyl)propanamide (Propanil) :
    • ¹H NMR : Aromatic protons deshielded to δ 7.2–7.5 ppm due to electron-withdrawing Cl groups .
  • N-(4-Pyrazolylmethyl)propionamide :
    • IR : Distinct N–H and C=O stretches at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively .

The dimethoxybenzyl group’s electron-donating nature results in upfield-shifted aromatic protons compared to halogenated analogs.

Pharmacological Activity
  • Opioid Receptor Ligands :
    • N-(3,4-Difluorophenyl)-piperidinylpropionamide shows potent NA uptake inhibition (IC₅₀ = 4.2 µM) .
    • Hypothesis : The dimethoxybenzyl group in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity, though direct activity data are lacking.

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